3-(2-chloroacetamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide

CYP3A4 inhibition Drug metabolism ADME-Tox screening

3-(2-Chloroacetamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide (CAS 888444-49-3) is a synthetic small-molecule benzofuran-2-carboxamide derivative featuring a 2-chloroacetamide moiety at the 3-position and a 3,4-difluorophenyl group on the carboxamide nitrogen. It is commercially available at ≥95% purity (Catalog No.

Molecular Formula C17H11ClF2N2O3
Molecular Weight 364.73
CAS No. 888444-49-3
Cat. No. B2483389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-chloroacetamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide
CAS888444-49-3
Molecular FormulaC17H11ClF2N2O3
Molecular Weight364.73
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)CCl
InChIInChI=1S/C17H11ClF2N2O3/c18-8-14(23)22-15-10-3-1-2-4-13(10)25-16(15)17(24)21-9-5-6-11(19)12(20)7-9/h1-7H,8H2,(H,21,24)(H,22,23)
InChIKeyZZUICBLUZQILED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Chloroacetamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide (CAS 888444-49-3): Procurement-Ready Chemical Profile


3-(2-Chloroacetamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide (CAS 888444-49-3) is a synthetic small-molecule benzofuran-2-carboxamide derivative featuring a 2-chloroacetamide moiety at the 3-position and a 3,4-difluorophenyl group on the carboxamide nitrogen . It is commercially available at ≥95% purity (Catalog No. CM854198) as a research-grade building block . The compound belongs to a broader class of benzofuran-2-carboxamides known for diverse biological activities including anticancer and kinase inhibitory properties, with scaffold-level antiproliferative IC50 values reported in the range of 0.07–13 μM across multiple cancer cell lines [1][2].

Why 3-(2-Chloroacetamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide Cannot Be Interchanged with Close Analogs


Benzofuran-2-carboxamide analogs sharing the same core scaffold are not functionally interchangeable. The 2-chloroacetamide group at the 3-position introduces a potential electrophilic warhead capable of covalent engagement with cysteine residues, a feature absent in non-halogenated or non-acetamide analogs [1]. Simultaneously, the 3,4-difluorophenyl substitution on the N-phenyl ring modulates electronic properties (Hammett σm = 0.34 for m-F; σp = 0.06 for p-F) and lipophilicity in a manner distinct from mono-halogenated, dimethyl, or unsubstituted phenyl analogs, directly affecting target binding and pharmacokinetic behavior [2]. SAR studies across benzofuran-2-carboxamide series demonstrate that even minor N-phenyl substituent changes can shift antiproliferative IC50 values by >10-fold against the same cell line [3]. Therefore, procurement decisions based solely on scaffold similarity without accounting for the specific 3-(2-chloroacetamido) warhead and 3,4-difluorophenyl substitution pattern risk selecting a compound with fundamentally different reactivity and biological profile.

Quantitative Differentiation Evidence for 3-(2-Chloroacetamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide (CAS 888444-49-3)


CYP3A4 Metabolic Liability Differentiation: Target Compound vs. Benzofuran-2-Carboxamide Class

The target compound (CHEMBL2048486 / BDBM50386879) was directly evaluated for CYP3A4 inhibition—a critical early ADME liability screen—yielding an IC50 > 50,000 nM (i.e., >50 μM) using a fluorometric assay with BFC substrate [1]. This indicates negligible CYP3A4 inhibition at pharmacologically relevant concentrations. In contrast, other benzofuran-2-carboxamide derivatives from related series have demonstrated measurable CYP3A4 inhibition with IC50 values as low as 10,000 nM (10 μM) under comparable assay conditions [2]. The >5-fold higher IC50 of the target compound represents a significantly reduced risk of CYP3A4-mediated drug–drug interactions within this chemical class.

CYP3A4 inhibition Drug metabolism ADME-Tox screening

N-Phenyl Halogenation Impact on Antiproliferative Potency: 3,4-Difluoro vs. Dimethyl and Unsubstituted Analogs

SAR analyses of benzofuran-2-carboxamide series demonstrate that halogen substitution on the N-phenyl ring consistently enhances antiproliferative potency. A systematic study of N-(substituted)phenyl benzofuran-2-carboxamides against six human cancer cell lines (ACHN, HCT15, MM231, NCI-H23, NUGC-3, PC-3) revealed that electron-withdrawing halogen substituents (F, Cl) on the phenyl ring generally improved IC50 values by 2- to 10-fold compared to unsubstituted or electron-donating (methyl) analogs [1]. In a separate study, benzofuran-2-carboxamide derivatives with halogenated N-phenyl rings showed IC50 values of 2.27–12.9 μM against MCF-7 breast cancer cells, whereas non-halogenated analogs in the same series were less potent [2]. The target compound's 3,4-difluorophenyl configuration incorporates two electron-withdrawing fluorine atoms with complementary meta and para electronic effects, a pattern not replicated by mono-fluoro, chloro, or dimethyl analogs.

Anticancer activity Structure-activity relationship Halogen substitution effect

Chloroacetamide Warhead Differentiation: Covalent Potential vs. Non-Electrophilic 3-Substituted Analogs

The 2-chloroacetamide moiety at the 3-position of the benzofuran core provides this compound with a mildly electrophilic warhead capable of covalent modification of accessible cysteine thiols—a feature shared with established chloroacetamide-based inhibitors such as CWR-J02, which inhibits glutaredoxin-1 (Grx1) with an IC50 of 32 μM via covalent adduction at the active-site Cys-22 residue [1]. In contrast, 3-aminobenzofuran-2-carboxamide (the non-chlorinated analog, also referred to as DBF) and 3-isobutyramido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide lack this electrophilic functionality entirely, relying solely on non-covalent binding interactions . This mechanistic distinction is critical: the chloroacetamide warhead enables duration-of-action through sustained target residence time, a property inaccessible to non-covalent analogs. For research programs requiring irreversible or prolonged target engagement (e.g., validating covalent probes), this compound offers a differentiated chemical tool.

Covalent inhibitor Electrophilic warhead Target engagement

Multi-Parameter Differentiation: Combined CYP3A4 Safety Margin and Anticancer Scaffold Potency

A key challenge in benzofuran-2-carboxamide lead optimization is balancing antiproliferative potency against metabolic safety liabilities. The target compound uniquely combines (a) CYP3A4 IC50 > 50 μM [1] with (b) the established low-micromolar anticancer potency characteristic of halogenated N-phenyl benzofuran-2-carboxamides (IC50 range: 0.07–12.9 μM across multiple cancer cell lines) [2]. This differs from many potent benzofuran-based kinase inhibitors (e.g., N-(2-fluorophenyl)-3,5,6-trimethylbenzofuran-2-carboxamide derivatives with FLT3 IC50 = 15–30 nM) that often carry higher CYP inhibition risk due to their optimized ATP-site binding interactions [3]. The target compound's combination of retained scaffold potency with low CYP3A4 inhibition represents a differentiated multi-parameter profile that is unusual within this chemical class, positioning it as a favorable starting point for hit-to-lead programs where both efficacy and safety margins must be optimized simultaneously.

Multi-parameter optimization Drug-likeness Lead selection

Optimal Research and Procurement Applications for 3-(2-Chloroacetamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide (CAS 888444-49-3)


Medicinal Chemistry: Halogenated Benzofuran-2-Carboxamide Hit-to-Lead Libraries

Procure this compound as a key member of a focused library exploring N-phenyl halogenation effects on benzofuran-2-carboxamide antiproliferative activity. The 3,4-difluorophenyl substitution provides a distinct electronic and steric profile compared to mono-fluoro, chloro, dimethyl, and unsubstituted analogs, enabling systematic SAR exploration. Integrate with the established benzofuran-2-carboxamide anticancer SAR framework (IC50 = 2.27–12.9 μM against MCF-7 for halogenated analogs) [1].

Chemical Biology: Covalent Probe Development Leveraging the Chloroacetamide Warhead

Deploy this compound in targeted covalent inhibitor (TCI) programs requiring an electrophilic chloroacetamide warhead for cysteine engagement. The warhead enables sustained target residence time and is suitable for glutaredoxin, kinase, or other cysteine-dependent target profiling studies, analogous to the validated chloroacetamide probe CWR-J02 (Grx1 IC50 = 32 μM) [2]. Use as a tool compound to assess warhead-dependent selectivity vs. non-covalent 3-amino or 3-acylamino benzofuran-2-carboxamide controls.

ADME/Tox Screening: Low-CYP3A4-Liability Benzofuran Scaffold Reference Compound

Utilize this compound as a reference standard in CYP3A4 inhibition screening panels for benzofuran-containing compound libraries. Its documented CYP3A4 IC50 > 50 μM [3] establishes a benchmark for low metabolic liability within the class, enabling direct comparison with higher-risk benzofuran-2-carboxamide analogs (CYP3A4 IC50 as low as 10 μM) [4]. This facilitates early triage of compounds with unacceptable CYP3A4 inhibition risk.

Multi-Parameter Lead Optimization Starting Point

Select this compound as a balanced starting scaffold for lead optimization programs requiring simultaneous optimization of antiproliferative potency and metabolic safety. Its unique combination of predicted low-micromolar anticancer activity (based on halogenated N-phenyl benzofuran-2-carboxamide SAR) [1] and experimentally confirmed low CYP3A4 inhibition (>50 μM) [3] reduces the multi-parameter optimization burden compared to highly potent but metabolically problematic kinase inhibitor leads within the same scaffold class.

Quote Request

Request a Quote for 3-(2-chloroacetamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.